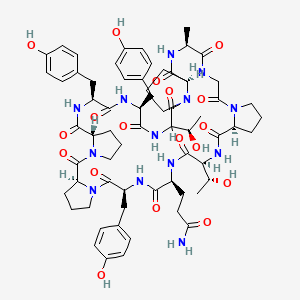![molecular formula C11H13FO2S B14270869 Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester CAS No. 130612-81-6](/img/structure/B14270869.png)
Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester is an organic compound with a complex structure that includes a fluoro group, a thioether linkage, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester typically involves the esterification of acetic acid derivatives with fluoro[(4-methylphenyl)thio] alcohols. One common method is the Fischer esterification, which involves reacting acetic acid with the corresponding alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage may contribute to its stability and reactivity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar structure but lacks the fluoro and thioether groups.
Acetic acid, fluoro-, ethyl ester: Contains a fluoro group but lacks the thioether and 4-methylphenyl groups.
Thioesters: Compounds with a thioether linkage but different substituents.
Uniqueness
Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester is unique due to the combination of its fluoro, thioether, and ester functional groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Propiedades
Número CAS |
130612-81-6 |
|---|---|
Fórmula molecular |
C11H13FO2S |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-(4-methylphenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13FO2S/c1-3-14-11(13)10(12)15-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Clave InChI |
CTZYFXGJDXDDTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(F)SC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)













